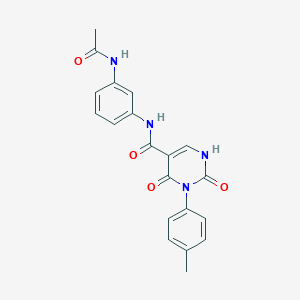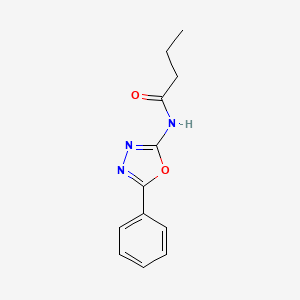
4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine (DFPT) is a heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that has been studied in medicinal chemistry, biochemistry, and pharmacology due to its potential applications in drug discovery and development. DFPT has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. Additionally, DFPT has been studied for its ability to act as a catalyst in various reactions, as well as for its potential as a therapeutic agent.
科学的研究の応用
4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. Additionally, 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine has been studied for its ability to act as a catalyst in various reactions, as well as for its potential as a therapeutic agent. 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine has also been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
作用機序
The exact mechanism of action of 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine is not yet fully understood. However, it is thought that 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine may act as a prodrug, meaning that it is converted into an active form in the body. This active form may then interact with various cellular targets, leading to the desired biological effects. Additionally, 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine may act as an agonist or antagonist of certain receptors, leading to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine are not yet fully understood. However, it has been suggested that 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine may act as an agonist of certain receptors, leading to the desired effects. Additionally, 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine may act as a prodrug, meaning that it is converted into an active form in the body. This active form may then interact with various cellular targets, leading to the desired biological effects.
実験室実験の利点と制限
4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine has several advantages and limitations for use in laboratory experiments. One of the main advantages of 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine is its versatility, as it can be used in a variety of applications, including synthesis, catalysis, and drug development. Additionally, 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine is relatively inexpensive and can be easily synthesized in high yields. However, 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine has some limitations, such as its potential toxicity and the fact that the exact mechanism of action is not yet fully understood.
将来の方向性
There are a number of potential future directions for 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine research. One potential direction is to further explore its potential as a therapeutic agent. Additionally, further research into the biochemical and physiological effects of 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine may lead to a better understanding of its mechanism of action. Furthermore, further research into the synthesis of 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine may lead to improved yields and more cost-effective production methods. Finally, further exploration of its potential applications in drug discovery and development may lead to the development of novel drugs and other biologically active molecules.
合成法
4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine can be synthesized in a variety of ways. One of the most common methods involves the reaction of 4,4-difluoropiperidine with trifluoromethylpyridine. This reaction can be catalyzed by a variety of reagents, such as pyridine, piperidine, or tetrabutylammonium bromide. The reaction yields the desired product in high yields, typically greater than 90%.
特性
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F5N2/c12-10(13)2-5-18(6-3-10)8-1-4-17-9(7-8)11(14,15)16/h1,4,7H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYDMLRYWBYGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4-Difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-chloro-2-[(2-fluoro-5-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483964.png)
![2-fluoro-N-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B6483974.png)
![2-methyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B6483981.png)
![2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B6483985.png)


![6-bromo-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one](/img/structure/B6484011.png)

![2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B6484026.png)
![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine](/img/structure/B6484032.png)
![4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6484039.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-fluoro-4-methoxybenzoyl)piperidine](/img/structure/B6484052.png)
![N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6484060.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6484066.png)